1-Azido-6-iodohexane
Description
Properties
IUPAC Name |
1-azido-6-iodohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDTXWDWBLBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610769 | |
| Record name | 1-Azido-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119137-15-4 | |
| Record name | 1-Azido-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-azido-6-iodohexane generally involves starting from suitable precursor materials and undergoing a series of chemical reactions. One common method involves the nucleophilic substitution reaction where a halogenated hexane derivative reacts with sodium azide (NaN3) to introduce the azide group. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
1-Azido-6-iodohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction commonly catalyzed by copper(I) salts.
Common reagents used in these reactions include copper(I) iodide (CuI) for cycloaddition and sodium borohydride (NaBH4) for reduction. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various fields of chemistry .
Scientific Research Applications
1-Azido-6-iodohexane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of heterocycles and polymers.
Biology: The compound’s ability to form triazoles through click chemistry makes it useful in bioconjugation and labeling of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-azido-6-iodohexane primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it a cornerstone of click chemistry .
In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations. The iodide group can also undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Fluoro-6-iodohexane
Molecular Formula : C₆H₁₁FI | Molecular Weight : 214.06 g/mol
Key Features :
- Contains a fluorine atom (strong electronegativity) and an iodine atom.
- Fluorine acts as a poor leaving group compared to iodine, limiting its utility in nucleophilic substitution. However, its electron-withdrawing nature enhances stability in certain reactions. Applications: Primarily used as an intermediate in organofluorine chemistry and catalytic processes .
1-Iodohexane
Molecular Formula : C₆H₁₃I | Molecular Weight : 212.07 g/mol
Key Features :
- Lacks the azide group, limiting click chemistry applications.
- The iodo group is highly reactive in SN2 reactions (e.g., alkylation, Grignard reactions).
Safety : Requires careful handling due to toxicity and volatility .
Applications : Common solvent and alkylating agent in organic synthesis.
6-Azidohexan-1-amine
Molecular Formula : C₆H₁₄N₄ | Molecular Weight : 142.20 g/mol
Key Features :
- Contains an azide and a primary amine (-NH₂), enabling dual reactivity (e.g., amide bond formation with carboxylic acids and click chemistry).
Applications : Used in drug delivery systems and peptide modifications .
N-(6-Azidohexyl)-4-iodobenzamide (S10)
Molecular Formula : C₁₃H₁₆IN₄O | Molecular Weight : 378.20 g/mol
Key Features :
- Combines azide and iodo functionalities on a benzamide backbone.
- Demonstrates how bifunctional compounds can be tailored for targeted drug delivery or imaging probes .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Reactivity | Applications |
|---|---|---|---|---|---|
| 1-Azido-6-iodohexane | C₆H₁₂IN₄ | 268.09 | Azide (-N₃), Iodo (-I) | Click chemistry, nucleophilic substitution | Bioconjugation, polymer synthesis |
| 1-Fluoro-6-iodohexane | C₆H₁₁FI | 214.06 | Fluoro (-F), Iodo (-I) | SN2 reactions (limited by -F stability) | Organofluorine intermediates |
| 1-Iodohexane | C₆H₁₃I | 212.07 | Iodo (-I) | Alkylation, Grignard reactions | Solvent, organic synthesis |
| 6-Azidohexan-1-amine | C₆H₁₄N₄ | 142.20 | Azide (-N₃), Amine (-NH₂) | Click chemistry, amide bond formation | Drug delivery, bioconjugation |
Research Findings
- Synthetic Routes : Azide incorporation via substitution (e.g., NaN₃ with bromo/iodoalkanes) is a common strategy, as demonstrated in the synthesis of 6-azidohexan-1-amine .
- Click Chemistry : The azide group in this compound enables efficient conjugation with DBCO (dibenzocyclooctyne) or alkynes under mild conditions, critical for bioorthogonal labeling .
Biological Activity
1-Azido-6-iodohexane (C6H12IN3) is a compound that has garnered attention due to its unique structural features and potential biological applications. The azido group is known for its reactivity, particularly in click chemistry, while the iodo group can facilitate nucleophilic substitutions. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Properties
This compound is characterized by the presence of an azido group (-N3) at one end and an iodo group (-I) at the sixth carbon of a hexane chain. The molecular structure contributes to its reactivity and potential utility in biological systems.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, particularly those involving nucleophiles. The azido group can undergo cycloaddition reactions, making it a valuable tool in bioconjugation and labeling studies. Additionally, the iodo group can facilitate electrophilic substitutions, enhancing the compound's reactivity in biochemical pathways.
Case Studies and Research Findings
- Cellular Labeling : Recent studies have demonstrated the use of this compound in selective labeling of proteins within cellular environments. For instance, it has been utilized in conjunction with HaloTag technology to label specific proteins, allowing for visualization and tracking within live cells . This application highlights its utility in chemical genetics and protein interaction studies.
- Click Chemistry Applications : The azido functionality enables this compound to engage in click chemistry reactions, particularly with alkyne-containing molecules. This property has been exploited for developing fluorescent probes that can be used for imaging cellular processes . The efficiency of these reactions suggests a promising avenue for further research into targeted drug delivery systems.
- Synthesis of Azidoalkylamines : The compound serves as an intermediate in the synthesis of azidoalkylamines, which are important in organic synthesis and medicinal chemistry. Research has shown that these derivatives can exhibit various biological activities, including antimicrobial properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H12IN3 |
| Molecular Weight | 227.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21101478 |
Safety and Toxicity
While specific toxicity data for this compound is limited, compounds containing azide groups are generally considered hazardous due to their explosive nature under certain conditions. Proper handling protocols should be followed when working with this compound to mitigate risks associated with azides.
Q & A
Q. What are the established synthetic routes for 1-Azido-6-iodohexane, and how do reaction conditions influence yield?
Methodological Answer:
- The primary synthesis involves nucleophilic substitution of 1,6-diiodohexane with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.
- Key variables include stoichiometric ratios (avoiding excess NaN₃ to minimize side reactions) and reaction time (monitored via TLC or GC-MS).
- Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm alkyl chain connectivity and azide/iodine positions. The azide group (N₃⁻) shows no proton signal, while iodine’s electronegativity deshields adjacent carbons.
- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and C-I bond (~500 cm⁻¹).
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (M⁺ at m/z 237) and fragmentation patterns (e.g., loss of N₂ or I·) .
Q. How can researchers mitigate hazards during handling and storage?
Methodological Answer:
- Thermal Stability : Store at 2–8°C in amber glass to prevent light-induced decomposition. Avoid exposure to heat (>100°C) to prevent explosive azide degradation.
- Safety Protocols : Use blast shields, fume hoods, and personal protective equipment (PPE). Conduct small-scale trials for new reactions .
Advanced Research Questions
Q. What strategies optimize regioselectivity in azide-iodoalkane reactions to minimize byproducts?
Methodological Answer:
- Solvent Effects : Use DMF to stabilize transition states via dipole interactions, favoring substitution at the less sterically hindered terminal carbon.
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ solubility in non-polar solvents, reducing side reactions.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict reaction pathways and transition state energies .
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
Methodological Answer:
- Controlled Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 3–10) with HPLC monitoring to track degradation products.
- Isotopic Labeling : Use ¹⁸O-water to distinguish hydrolysis mechanisms (SN1 vs. SN2).
- Cross-Validation : Compare results with computational simulations (e.g., MD simulations in explicit solvent) .
Q. What advanced analytical methods validate this compound’s role in click chemistry applications?
Methodological Answer:
- Click Reaction Efficiency : Quantify Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields via ¹H NMR integration of triazole protons.
- Single-Crystal XRD : Confirm triazole product structure and stereochemistry.
- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates under varying catalyst loads .
Q. How do computational models predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on azide group solvation and iodine’s leaving group ability.
- Reactivity Descriptors : Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites.
- Machine Learning : Train models on existing kinetic data to predict optimal conditions for new reactions .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in reported NMR chemical shifts?
Methodological Answer:
- Internal Standards : Use tetramethylsilane (TMS) or deuterated solvent peaks for calibration.
- Paramagnetic Shifts : Account for trace metal impurities (e.g., Cu from catalysts) via EDTA washing.
- Collaborative Validation : Share raw data with open-access repositories (e.g., NMRShiftDB) for peer verification .
Q. What statistical approaches are suitable for analyzing reaction yield variability?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (temperature, solvent, catalyst).
- ANOVA : Test significance of yield differences across conditions.
- Error Propagation Analysis : Quantify uncertainties in purity measurements (e.g., GC-MS integration errors) .
Ethical and Safety Considerations
Q. What ethical guidelines govern the use of this compound in collaborative studies?
Methodological Answer:
- Hazard Disclosure : Include safety data sheets (SDS) in all collaborative agreements.
- Waste Disposal : Follow EPA protocols for azide-containing waste (e.g., neutralization with NaNO₂).
- Ethics Review : Submit protocols to institutional review boards (IRBs) for studies involving human-derived materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
